molecular formula C20H17FN4O2S B14938454 N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-phenylpyrrolidine-3-carboxamide

N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B14938454
M. Wt: 396.4 g/mol
InChI Key: CWYURHVOYVBYNN-UHFFFAOYSA-N
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Description

N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound with a unique structure that combines a thiadiazole ring, a pyrrolidine ring, and a fluorobenzyl group

Properties

Molecular Formula

C20H17FN4O2S

Molecular Weight

396.4 g/mol

IUPAC Name

N-[5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C20H17FN4O2S/c21-15-8-6-13(7-9-15)10-17-23-24-20(28-17)22-19(27)14-11-18(26)25(12-14)16-4-2-1-3-5-16/h1-9,14H,10-12H2,(H,22,24,27)

InChI Key

CWYURHVOYVBYNN-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)CC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole ring and the pyrrolidine ring separately. The key steps include:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using sulfur and nitrogen-containing reagents.

    Formation of the Pyrrolidine Ring: This involves the cyclization of a suitable precursor, often using a base-catalyzed reaction.

    Coupling of the Rings: The thiadiazole and pyrrolidine rings are then coupled together using a suitable linker, such as a carboxamide group, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzyl group, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides, under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives with altered functional groups.

Scientific Research Applications

N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-phenylpyrrolidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2E)-5-(4-chlorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-phenylpyrrolidine-3-carboxamide
  • N-[(2E)-5-(4-methylbenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-phenylpyrrolidine-3-carboxamide

Uniqueness

N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-phenylpyrrolidine-3-carboxamide is unique due to the presence of the fluorobenzyl group, which can impart distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, considering its structural complexity?

  • Methodology : The synthesis involves multi-step reactions, starting with the preparation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides with carboxylic acid derivatives. The pyrrolidine-3-carboxamide moiety can be introduced through a nucleophilic substitution or condensation reaction. For example, highlights a multi-step process for pyrazole derivatives using 1,5-diarylpyrazole templates, which can be adapted for thiadiazole-pyrrolidine hybrids. Palladium-catalyzed reductive cyclization () may also optimize heterocycle formation. Key steps include:

  • Thiadiazole ring formation under acidic conditions (e.g., H₂SO₄).
  • Condensation with 5-oxo-1-phenylpyrrolidine-3-carboxamide using EDCI/HOBt coupling.
  • Purification via column chromatography (silica gel, CH₂Cl₂/MeOH) .

Q. How can researchers confirm the structural identity of this compound?

  • Methodology : Use spectroscopic and crystallographic techniques :

  • IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and thiadiazole (C=N, ~1600 cm⁻¹) stretches.
  • ¹H/¹³C NMR : Assign peaks for fluorobenzyl protons (δ 7.2–7.4 ppm), pyrrolidine methylene groups (δ 3.0–3.5 ppm), and thiadiazole protons (δ 8.1–8.3 ppm).
  • X-ray crystallography : Resolve the (2E)-configuration of the thiadiazolylidene group ( used similar methods for pyrazole derivatives) .

Advanced Research Questions

Q. What strategies are effective in analyzing contradictory biological activity data for thiadiazole-pyrrolidine hybrids?

  • Methodology : Address discrepancies via:

  • Orthogonal assays : Validate target engagement using fluorescence polarization (FP) and surface plasmon resonance (SPR).
  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., 4-fluorobenzyl vs. 4-chlorobenzyl) to assess impact on activity ( compared methoxy/fluoro analogs).
  • Metabolic stability screening : Use liver microsomes to rule out false negatives from rapid degradation .

Q. How can computational methods predict the binding interactions of this compound with biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases or proteases). The fluorobenzyl group may occupy hydrophobic pockets.
  • Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100 ns trajectories ( applied docking to pyrazole-carbohydrazide analogs).
  • DFT calculations : Optimize geometry and compute electrostatic potential maps to predict reactivity .

Q. What experimental designs optimize the compound’s solubility and stability for in vivo studies?

  • Methodology :

  • Salt formation : Test hydrochloride or sodium salts ( used acetamidomethyl groups to enhance solubility).
  • Prodrug strategies : Introduce hydrolyzable esters (e.g., ethyl carbonate) at the pyrrolidine carboxamide.
  • Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Q. How can researchers resolve discrepancies in reported IC₅₀ values across different studies?

  • Methodology :

  • Standardized protocols : Use identical cell lines (e.g., HEK293 for kinase assays) and buffer conditions (pH 7.4, 1% DMSO).
  • Control experiments : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay reproducibility.
  • Data normalization : Express IC₅₀ values relative to internal controls ( highlighted variability in arylpyrazole analogs) .

Key Considerations for Methodological Rigor

  • Synthetic reproducibility : Document reaction parameters (temperature, solvent purity) to minimize batch-to-batch variability.
  • Data transparency : Share raw spectral data (e.g., NMR FIDs) in supplementary materials for peer validation.
  • Ethical reporting : Disclose negative results (e.g., failed coupling reactions) to aid community troubleshooting .

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